

Ethyl Propargylate-13C3 CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl Propargylate-13C3*

Cat. No.: *B569361*

[Get Quote](#)

An In-depth Technical Guide to Ethyl Propargylate-13C3

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the properties, potential applications, and representative experimental protocols for **Ethyl Propargylate-13C3**, a stable isotope-labeled compound for advanced research in proteomics and medicinal chemistry.

Introduction

Ethyl Propargylate-13C3 is the stable isotope-labeled analogue of Ethyl Propargylate (also known as ethyl propiolate). It is structurally identical to the parent compound, except that the three carbon atoms of the propargyl group have been replaced with the heavy isotope, carbon-13. This isotopic labeling renders the molecule invaluable for a range of modern biochemical and analytical techniques, particularly those involving mass spectrometry.

The terminal alkyne group is a key functional moiety, serving as a versatile chemical handle for "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the covalent attachment of reporter tags (like biotin or fluorophores) to molecules of interest in complex biological systems. The 13C3 label provides a distinct mass shift (+3 Da), enabling the differentiation and quantification of labeled versus unlabeled species.

in mass spectrometry-based analyses. Its primary applications are in proteomics research and as a synthetic precursor for labeled bioactive molecules.

Physicochemical Properties and Data

The key quantitative data for **Ethyl Propargylate-13C3** are summarized below.

Property	Value	Reference
CAS Number	1173019-08-3	[1]
Molecular Formula	C ₂ ¹³ C ₃ H ₆ O ₂	[1]
Molecular Weight	101.08 g/mol	[1]
Synonyms	Ethyl propiolate-13C3, Ethyl acetylenecarboxylate-13C3	
Appearance	Clear Colorless Oil	
Boiling Point	120 °C	
Density	0.997 g/mL at 25 °C	
Storage Temperature	2-8°C	

Core Applications and Experimental Protocols

Ethyl Propargylate-13C3 is an ideal reagent for use as a broad-spectrum covalent probe in Activity-Based Protein Profiling (ABPP), a powerful strategy to map reactive residues in the proteome. The terminal alkyne acts as a "warhead" that can covalently modify nucleophilic amino acid residues (e.g., cysteine, lysine) in proteins. The ¹³C3-label facilitates mass spectrometry-based identification and quantification of these target sites.

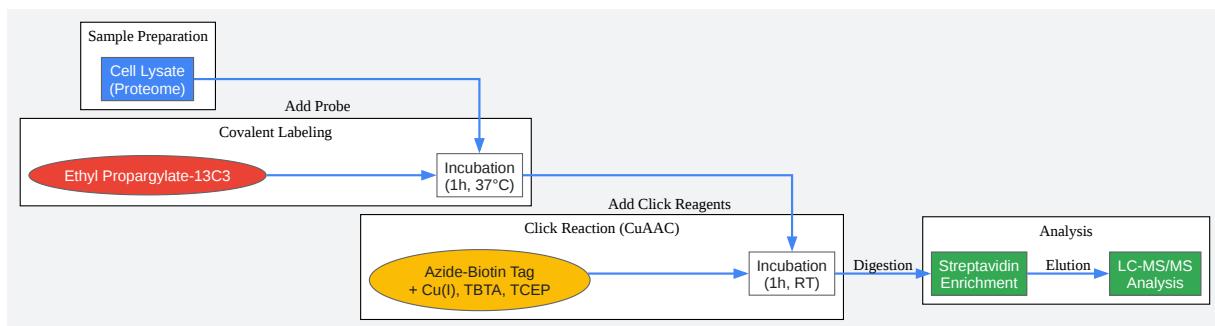
Representative Experimental Protocol: ABPP Workflow

- Cell Lysate Preparation:
 - Harvest cultured cells (e.g., HEK293T) and wash twice with cold PBS.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail).
- Lyse cells by sonication on ice.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine protein concentration using a BCA assay.

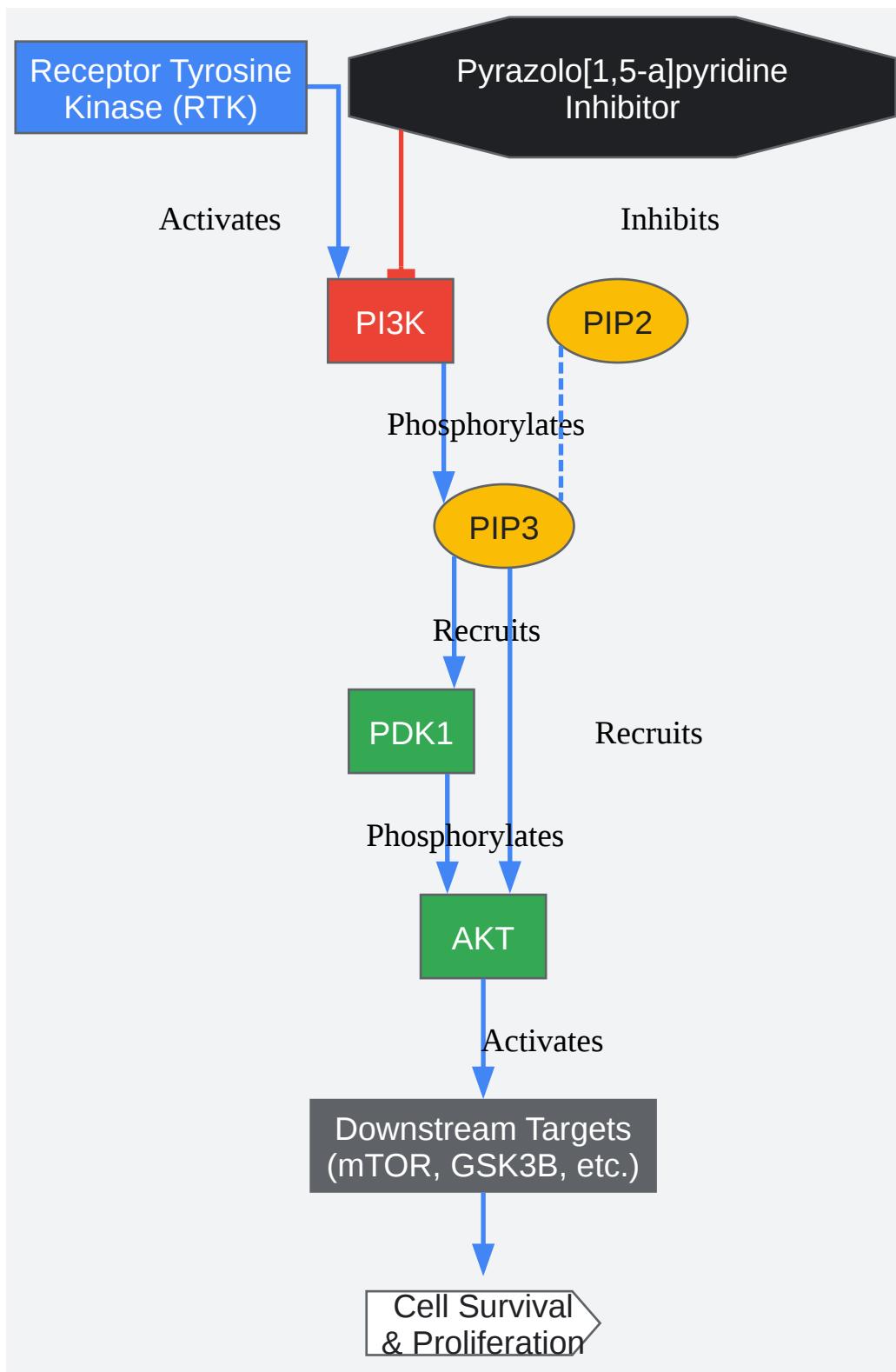
- Probe Labeling:
 - Dilute the proteome to a final concentration of 1 mg/mL in lysis buffer.
 - Treat the proteome with **Ethyl Propargylate-13C3** at a final concentration of 100 µM. A DMSO stock of the probe should be used.
 - Incubate for 1 hour at 37°C with gentle agitation.
- Click Chemistry Reaction (CuAAC):
 - Prepare the click-reaction cocktail. For a 100 µL reaction, add the following in order:
 - 1 µL of 10 mM Azide-PEG3-Biotin in DMSO.
 - 1 µL of 50 mM Tris(2-carboxyethyl)phosphine (TCEP) in water.
 - 3 µL of 10 mM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO.
 - 1 µL of 50 mM Copper(II) Sulfate in water.
 - Add 6 µL of the click cocktail to the 100 µL labeled proteome.
 - Incubate for 1 hour at room temperature.
- Protein Precipitation and Digestion:
 - Precipitate the protein by adding 4 volumes of cold acetone and incubating overnight at -20°C.

- Pellet the protein by centrifugation and wash twice with cold methanol.
- Resuspend the protein pellet in 8 M urea, reduce with DTT, and alkylate with iodoacetamide.
- Dilute the urea to <1 M and digest overnight with sequencing-grade trypsin.
- Enrichment and Mass Spectrometry:
 - Enrich the biotinylated (probe-labeled) peptides using streptavidin-coated magnetic beads.
 - Wash the beads extensively to remove non-specifically bound peptides.
 - Elute the bound peptides.
 - Analyze the peptides by LC-MS/MS. The ¹³C3-label will produce a characteristic mass shift in the peptide fragments containing the modified residue, aiding in confident identification of the labeling site.


Ethyl Propargylate is a known precursor for the synthesis of pyrazolo[1,5-a]pyridines, a class of heterocyclic compounds with demonstrated inhibitory activity against protein kinases, such as PI3K δ . Using **Ethyl Propargylate-¹³C3** allows for the creation of a labeled version of these inhibitors, which can be used as a tracer in pharmacokinetic studies or as an internal standard for quantitative bioassays.

Representative Synthesis Protocol: Synthesis of a Labeled Pyrazolo[1,5-a]pyridine Core

- Reaction Setup:
 - To a solution of a suitable N-aminopyridinium salt (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert nitrogen atmosphere, add **Ethyl Propargylate-¹³C3** (1.2 mmol).
 - Add a non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 mmol), dropwise to the stirring solution at room temperature.
- Cycloaddition Reaction:
 - Stir the reaction mixture at room temperature for 12-24 hours.


- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Workup and Purification:
 - Once the reaction is complete, concentrate the mixture under reduced pressure.
 - Redissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the ¹³C3-labeled pyrazolo[1,5-a]pyridine derivative. The structure can be confirmed by NMR and high-resolution mass spectrometry, which will show the characteristic +3 Da mass increase.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

[Click to download full resolution via product page](#)

Caption: Simplified PI3K/AKT Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Ethyl Propargylate-13C3 CAS number and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b569361#ethyl-propargylate-13c3-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com